

# Spectroscopic Profile of 5-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hydroxybenzofuran-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **5-Hydroxybenzofuran-4-carbaldehyde**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a combination of reported data for structurally similar compounds and predicted spectral information based on established principles of spectroscopic analysis. This document aims to serve as a valuable resource for the identification, characterization, and further investigation of this and related benzofuran derivatives.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Hydroxybenzofuran-4-carbaldehyde**. These predictions are based on the analysis of spectral data from analogous compounds, including various substituted benzofurans and hydroxybenzaldehydes.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.0 - 10.5	s	-	-CHO
~9.0 - 10.0	s (broad)	-	-OH
~7.5 - 7.8	d	~2.0 - 3.0	H-2
~7.2 - 7.5	d	~8.0 - 9.0	H-7
~6.8 - 7.1	d	~8.0 - 9.0	H-6
~6.7 - 7.0	d	~2.0 - 3.0	H-3

Solvent: DMSO-d<sub>6</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~190 - 195	C=O (Aldehyde)
~155 - 160	C-5
~150 - 155	C-7a
~145 - 150	C-2
~125 - 130	C-3a
~120 - 125	C-7
~115 - 120	C-4
~110 - 115	C-6
~105 - 110	C-3

Solvent: DMSO-d<sub>6</sub>

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200 - 3500	Broad	O-H stretch (phenolic)
~2800 - 2900	Medium	C-H stretch (aldehyde)
~1650 - 1680	Strong	C=O stretch (aldehyde, conjugated)
~1580 - 1620	Medium-Strong	C=C stretch (aromatic)
~1450 - 1500	Medium	C=C stretch (aromatic)
~1200 - 1300	Strong	C-O stretch (phenol)
~1100 - 1200	Medium	C-O-C stretch (furan)
~800 - 900	Strong	C-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or ATR

#### Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
162	~100	[M] <sup>+</sup> (Molecular Ion)
161	High	[M-H] <sup>+</sup>
133	Medium	[M-CHO] <sup>+</sup>
105	Medium	[M-CHO-CO] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of **5-Hydroxybenzofuran-4-carbaldehyde** in about 0.6-0.7 mL of a deuterated solvent, typically DMSO- $d_6$ , in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm). The  $^1H$  and  $^{13}C$  NMR spectra are then acquired on a 400 MHz or higher field NMR spectrometer. For  $^1H$  NMR, standard acquisition parameters are used. For  $^{13}C$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

## Infrared (IR) Spectroscopy

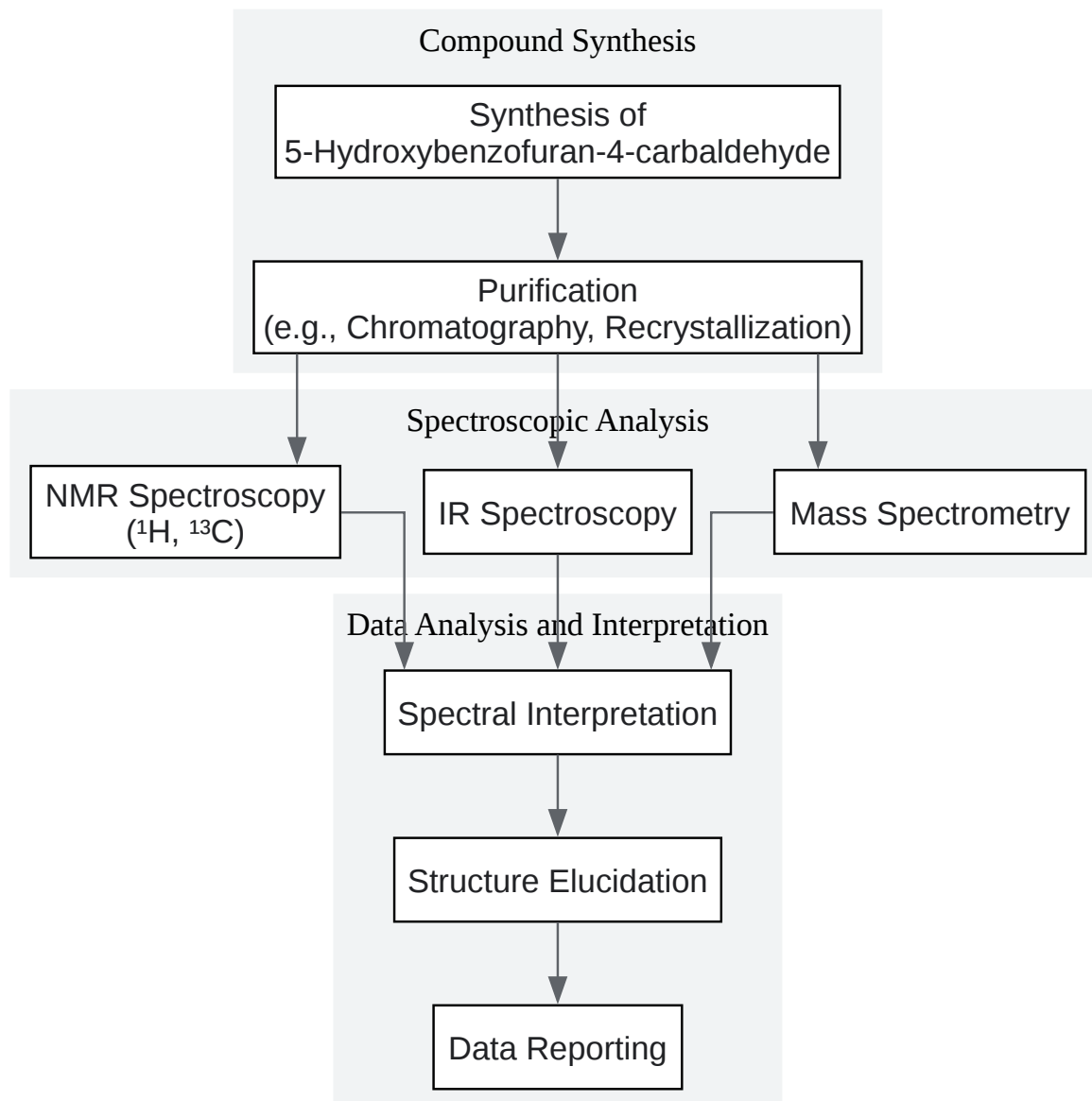
For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

## Mass Spectrometry (MS)

For a volatile and thermally stable compound like **5-Hydroxybenzofuran-4-carbaldehyde**, Electron Ionization (EI) is a common mass spectrometry technique. A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Hydroxybenzofuran-4-carbaldehyde**. Experimental verification of this data is crucial and researchers are encouraged to perform their own analyses to confirm these predictions.

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